2-[(2E)-2-{3-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine
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Overview
Description
2-[(2E)-2-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound with potential applications in various scientific fields. This compound features a triazine core substituted with pyrrolidine groups and a hydrazone linkage to a chlorophenylmethoxyphenyl moiety. Its unique structure suggests potential utility in medicinal chemistry, materials science, and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE typically involves multi-step organic reactions. The process begins with the preparation of the triazine core, followed by the introduction of pyrrolidine groups. The final step involves the formation of the hydrazone linkage with the chlorophenylmethoxyphenyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms could enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the hydrazone linkage or other functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the pyrrolidine or chlorophenylmethoxyphenyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
2-[(2E)-2-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-({3-[(2-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE
- 2-[(2E)-2-({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE
Uniqueness
The uniqueness of 2-[(2E)-2-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE lies in its specific substitution pattern and the presence of the chlorophenylmethoxyphenyl moiety. This structural feature may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C25H28ClN7O |
---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
N-[(E)-[3-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C25H28ClN7O/c26-22-11-2-1-9-20(22)18-34-21-10-7-8-19(16-21)17-27-31-23-28-24(32-12-3-4-13-32)30-25(29-23)33-14-5-6-15-33/h1-2,7-11,16-17H,3-6,12-15,18H2,(H,28,29,30,31)/b27-17+ |
InChI Key |
VTBOJLHLITXDHJ-WPWMEQJKSA-N |
Isomeric SMILES |
C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)OCC4=CC=CC=C4Cl)N5CCCC5 |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OCC4=CC=CC=C4Cl)N5CCCC5 |
Origin of Product |
United States |
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